molecular formula C20H18BrN5O2 B2433499 N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260952-79-1

N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2433499
CAS No.: 1260952-79-1
M. Wt: 440.301
InChI Key: SBWUGEOPVAIIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a triazoloquinoxaline moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2/c1-2-6-17-23-24-19-20(28)25(15-9-3-4-10-16(15)26(17)19)12-18(27)22-14-8-5-7-13(21)11-14/h3-5,7-11H,2,6,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWUGEOPVAIIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-nitroaniline and glyoxal.

    Introduction of the bromophenyl group: This step involves the bromination of aniline derivatives followed by coupling reactions to attach the bromophenyl group to the triazoloquinoxaline core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the bromophenyl group.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of triazoloquinoxaline derivatives, characterized by a unique structural framework that includes a bromophenyl group and a triazolopyrazine core. Its molecular formula is C17H19BrN6OC_{17}H_{19}BrN_{6}O with a molecular weight of approximately 422.29 g/mol. The synthesis typically involves multiple steps integrating various chemical reactions, including cyclization and acylation processes to form the final product.

Biological Activities

N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibits diverse biological activities:

  • Anticancer Properties : Research indicates that compounds within the triazoloquinoxaline class have shown promising anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Specific studies have highlighted its effectiveness against various cancer types, suggesting it may serve as a lead compound in anticancer drug development.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways and reduce cytokine production, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacteria and fungi. Its efficacy against pathogens could make it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : A study demonstrated that compounds similar to this compound inhibited the growth of human cancer cell lines through apoptosis induction mechanisms. The research emphasized the need for further exploration into structure-activity relationships to enhance efficacy against resistant cancer strains.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of triazoloquinoxaline derivatives showed that these compounds could significantly reduce inflammatory markers in vitro. This finding suggests potential therapeutic applications in chronic inflammatory diseases.
  • Antimicrobial Studies : Recent studies assessed the antimicrobial activity of related compounds against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing significant inhibition zones that indicate strong antimicrobial potential.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline core may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The bromophenyl group can enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
  • N-(3-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
  • N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Uniqueness

N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets. Additionally, the specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs.

Biological Activity

N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22BrN5OC_{19}H_{22}BrN_5O, with a molecular weight of approximately 452.78 g/mol. The structure features a bromophenyl group and a triazoloquinoxaline moiety, which are known to contribute to various biological activities.

Research indicates that compounds containing the triazole nucleus exhibit significant interactions with various biological targets:

  • Anticonvulsant Activity : Compounds similar to this compound have been shown to exert anticonvulsant effects through modulation of voltage-gated sodium channels (VGSCs) and gamma-aminobutyric acid receptors (GABAARs). For instance, studies have demonstrated that certain triazoles can bind to VGSCs in a manner akin to established anticonvulsants like phenytoin and carbamazepine .
  • Antitumor Activity : The compound's structural components suggest potential anti-tumor properties. Similar triazole derivatives have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play crucial roles in inflammation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticonvulsantVGSCs and GABAARs modulation
AntitumorInhibition of TNF-α and IL-6
AntimicrobialDNA gyrase inhibition

Case Studies and Research Findings

  • Anticonvulsant Studies : In one study involving various triazole derivatives, it was found that compounds similar to this compound exhibited significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The most active compounds demonstrated effective dosages with protective indices suggesting a favorable safety profile .
  • Antitumor Evaluation : Another notable study assessed the cytotoxic effects of triazole derivatives on cancer cell lines using the MTT assay. The results indicated that certain compounds displayed substantial anti-proliferative effects against various cancer types by targeting inflammatory pathways mediated by TNF-α and IL-6 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.